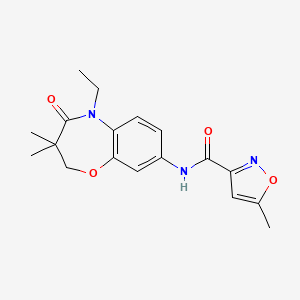

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methyl-1,2-oxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-5-21-14-7-6-12(19-16(22)13-8-11(2)25-20-13)9-15(14)24-10-18(3,4)17(21)23/h6-9H,5,10H2,1-4H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIFOSCPOWRJME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=NOC(=C3)C)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methyl-1,2-oxazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the oxazepine ring, followed by the introduction of the isoxazole moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. In medicine, it is explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties. In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

When compared to other similar compounds, N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of an oxazepine ring and an isoxazole moiety. Similar compounds include other oxazepine derivatives and isoxazole-containing molecules. the specific arrangement and substitution pattern in this compound confer distinct chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications .

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 434.51 g/mol. Its structure includes a benzoxazepine moiety, which is significant for its biological activity. The presence of multiple functional groups enhances its interaction with various biological targets.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O6 |

| Molecular Weight | 434.51 g/mol |

| Purity | ≥ 95% |

Antitumor Activity

Recent studies indicate that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin) exhibit significant antitumor properties. For instance, related benzoxazepine derivatives have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Antitumor Efficacy

A study conducted on benzoxazepine derivatives demonstrated IC50 values ranging from 10 to 50 µM against various cancer cell lines (e.g., MCF-7 and HeLa). The mechanism involved the inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways, leading to reduced cell viability and increased apoptosis rates.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it exhibits activity against a range of bacterial strains.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

The biological activity of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin) is believed to stem from its ability to interact with specific enzymes and receptors in target cells. For example:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could act as an antagonist or agonist at specific cellular receptors involved in growth factor signaling.

Q & A

Q. What are the optimal synthetic routes for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methyl-1,2-oxazole-3-carboxamide?

The synthesis involves multi-step organic reactions. Key steps include:

- Formation of the benzoxazepine core via cyclization of intermediates containing ethyl and dimethyl substituents.

- Amide coupling of the oxazole-3-carboxamide moiety using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for activating carboxyl groups.

- Purification via flash chromatography or HPLC, followed by structural confirmation using -NMR, -NMR, and LC-MS to verify regiochemistry and purity .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

-NMR is critical for identifying proton environments, such as the ethyl group (δ ~1.2–1.4 ppm for CH, δ ~3.0–3.5 ppm for CH) and oxazepinone carbonyl (δ ~170–175 ppm in -NMR). 2D NMR (e.g., COSY, HSQC) helps assign overlapping signals, particularly for the tetrahydrobenzoxazepinone ring and oxazole substituents .

Q. What solvent systems are suitable for solubility testing?

While solubility data for this compound is limited, structurally similar benzoxazepines dissolve in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Methodological testing should include gradient solubility assays in solvents like ethanol, acetonitrile, and aqueous buffers (pH 1–12) to identify optimal conditions for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the oxazole and ethyl substituents?

- Variation of substituents : Synthesize analogs with modified ethyl (e.g., propyl, isopropyl) or oxazole (e.g., 5-ethyl, 5-chloro) groups.

- Biological assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR (surface plasmon resonance) to quantify binding affinities.

- Computational modeling : Perform docking studies with software like AutoDock Vina to predict interactions with active sites, correlating steric/electronic effects of substituents with activity .

Q. What crystallographic strategies are recommended for resolving the compound’s 3D structure?

- Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on the oxazepinone ring conformation and amide bond geometry.

- Twinned data handling : Employ SHELXD for structure solution if twinning is observed, leveraging high-resolution data (<1.0 Å) to resolve disorder in the ethyl or methyl groups.

- Validation tools : Check for geometric outliers (e.g., bond angles, torsions) using Coot and PLATON .

Q. How can contradictory biological activity data be analyzed for this compound?

- Assay standardization : Replicate experiments across multiple cell lines (e.g., HEK293, HeLa) with controlled conditions (e.g., serum-free media, fixed incubation times).

- Mechanistic profiling : Use RNA-seq or proteomics to identify off-target effects. For example, trifluoromethyl groups (as in related compounds) may nonspecifically bind to hydrophobic pockets in unrelated proteins .

- Meta-analysis : Compare results with analogs (e.g., 5-allyl or 5-isobutyl derivatives) to isolate substituent-specific trends .

Methodological Considerations

Q. What analytical techniques are essential for purity assessment?

- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities <0.1%.

- Elemental analysis : Validate carbon, hydrogen, and nitrogen content against theoretical values (e.g., C: 62.06%, H: 5.21%, N: 10.34% for CHFNO) .

Q. How can in silico ADMET predictions guide experimental design?

- Software tools : Use SwissADME or pkCSM to predict logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.

- Metabolite identification : Simulate Phase I/II metabolism with GLORYx to prioritize synthetic derivatives with reduced metabolic liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.